(±)-2-Hydroxyhexanoic-6,6,6-d3 Acid is a deuterated derivative of 2-hydroxyhexanoic acid, which is a medium-chain fatty acid. The compound is characterized by the presence of a hydroxyl group on the second carbon and is notable for its potential applications in various biochemical and pharmaceutical contexts. The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen, which can be useful in tracer studies and metabolic research.
(±)-2-Hydroxyhexanoic-6,6,6-d3 Acid falls under the category of hydroxy fatty acids. It is classified as an aliphatic carboxylic acid due to its functional groups. The deuterated form is particularly relevant in studies requiring isotopic labeling for tracking biological processes.
The synthesis of (±)-2-Hydroxyhexanoic-6,6,6-d3 Acid can be approached through several methods:
The synthesis typically involves controlling reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and isotopic composition of the final product.
The molecular structure of (±)-2-Hydroxyhexanoic-6,6,6-d3 Acid features a six-carbon chain with a hydroxyl group (-OH) attached to the second carbon atom. The presence of three deuterium atoms distinguishes it from its non-deuterated counterpart.
The structural representation indicates the positioning of functional groups along the carbon chain.
(±)-2-Hydroxyhexanoic-6,6,6-d3 Acid participates in various chemical reactions typical for hydroxy acids:
These reactions are often catalyzed by acids or bases and require careful monitoring of reaction conditions to achieve desired products efficiently.
The mechanism of action for (±)-2-Hydroxyhexanoic-6,6,6-d3 Acid primarily involves its role as a substrate in metabolic pathways. It can participate in energy metabolism through β-oxidation, where it is broken down into acetyl-CoA units that enter the citric acid cycle.
Studies indicate that deuterated compounds like (±)-2-Hydroxyhexanoic-6,6,6-d3 Acid can provide insights into metabolic pathways due to their unique isotopic signatures allowing for tracking during metabolic studies .
Relevant analyses include spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy to characterize these properties further.
(±)-2-Hydroxyhexanoic-6,6,6-d3 Acid has several scientific applications:
(±)-2-Hydroxyhexanoic-d₃ acid (systematic name: 6,6,6-trideuterio-2-hydroxyhexanoic acid) is a chiral α-hydroxycarboxylic acid with the molecular formula C₆H₉D₃O₃. This isotopologue features three deuterium atoms substituting hydrogen at the terminal methyl group (C6 position) while retaining the hydroxyl group at C2 and the carboxylic acid moiety [7]. The non-deuterated parent compound, 2-hydroxyhexanoic acid (C₆H₁₂O₃), exists as enantiomers due to its chiral C2 center and functions as an endogenous metabolite in mammalian biochemical pathways [4] [10]. The deuterated derivative maintains identical reactivity in non-metabolic contexts (e.g., esterification, oxidation) but exhibits altered molecular mass (135.18 g/mol vs. 132.16 g/mol) and vibrational spectroscopy profiles [4].
Structural and Comparative Analysis:Table 1: Structural Comparison with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
(±)-2-Hydroxyhexanoic-d₃ acid | C₆H₉D₃O₃ | 135.18 | Deuteration at C6; racemic 2-hydroxy configuration |
2-Hydroxyhexanoic acid | C₆H₁₂O₃ | 132.16 | Non-deuterated; chiral center at C2 |
3-Hydroxyhexanoic acid | C₆H₁₂O₃ | 132.16 | Hydroxyl group at C3 position |
Hexanoic acid | C₆H₁₂O₂ | 116.16 | Saturated fatty acid; no hydroxyl group |
2-Hydroxycaproic acid | C₆H₁₂O₃ | 132.16 | Stereochemically pure (R or S) enantiomer |
The terminal deuteration minimally affects lipophilicity (ΔlogP ~ -0.006) but significantly enhances metabolic stability when the C6 position participates in β-oxidation pathways [8].
Deuterium (²H) incorporation in hydroxycarboxylic acids serves as a strategic tool in biochemical research due to the deuterium kinetic isotope effect (DKIE). The C-D bond exhibits higher bond dissociation energy (∼1–1.5 kcal/mol) compared to C-H, slowing enzymatic cleavage rates by 2–10 fold (kH/kD > 1) when deuteration occurs at metabolically vulnerable sites [2] [8]. For (±)-2-hydroxyhexanoic-d₃ acid, deuteration at C6 targets β-oxidation—a process involving sequential cleavage of two-carbon units from carboxylate termini. This positions the deuterium atoms to directly influence acyl-CoA dehydrogenase activity during the initial oxidation step [5].
Synthetic Methodologies:Deuterated analogs are synthesized via three primary routes:
Table 2: Synthesis Methods for (±)-2-Hydroxyhexanoic-d₃ Acid
Method | Catalyst/Reagent | Deuterium Source | Efficiency | Advantages |
---|---|---|---|---|
Base-catalyzed H/D exchange | DBU or t-BuOK | D₂O | >90% | High efficiency; scalable |
Transition metal catalysis | Shvo catalyst | D₂O | 93–98% | Functional group tolerance |
Radical deuteration | Photoredox/RSD | RSD | 85–90% | Mild conditions; avoids strong bases |
Applications in Research:
Deuterium-labeled compounds emerged in the 1930s following Harold Urey’s isolation of deuterium, though widespread analytical applications began in the 1960s with seminal studies on d₂-tyramine and d₃-morphine [5] [8]. Early work focused on isotopic tracers for metabolic pathways, leveraging mass differences to distinguish endogenous vs. exogenous molecules in biological matrices. The 1970s–1980s saw foundational patents for deuterated drugs (e.g., deuterated fluoroalanines and halothanes), highlighting deuterium’s ability to modulate pharmacokinetics by attenuating cytochrome P450 metabolism [2].
The concept of "deuterium switching"—strategic deuteration of established drugs—gained momentum in the 2000s, exemplified by companies like Concert Pharmaceuticals and Auspex Pharmaceuticals. This era established regulatory precedents with FDA approval of deutetrabenazine (2017), a deuterated vesicular monoamine transporter inhibitor offering prolonged half-life over its non-deuterated counterpart [2] [8]. Parallel advancements in Chemical Isotope Labeling (CIL) techniques refined the synthesis of high-purity deuterated standards (e.g., dansyl-d₆ chloride), enabling multiplexed LC-MS quantitation of metabolites like hydroxy acids [9].
Table 3: Key Milestones in Deuterated Compound Development
Year | Milestone | Significance |
---|---|---|
1932 | Discovery of deuterium (Harold Urey) | Enabled synthesis of stable isotope-labeled compounds |
1960s | First metabolic studies (d₂-tyramine/d₃-morphine) | Validated deuterium as a non-radioactive tracer |
1976 | Reinhold's deuterated fluoroalanine patent | Demonstrated antimicrobial PK modulation via deuteration |
2005–2015 | Rise of "deuterium switch" companies (e.g., Concert) | Developed deuterated analogs of drugs like tetrabenazine |
2017 | FDA approval of deutetrabenazine | First deuterated drug; validated commercial viability |
2022 | Approval of de novo deuterated drug deucravacitinib | Pioneered deuterium integration in novel drug discovery |
2020s | Neutron-encoded multiplexed CIL-MS | Enabled >10-plex quantitation of carboxylates/metabolites in biofluids |
Modern analytical platforms now integrate (±)-2-hydroxyhexanoic-d₃ acid and analogs into exposomics workflows, where they serve as reference standards for detecting environmental contaminants and endogenous metabolic dysregulation [9]. The evolution of high-resolution mass spectrometry further cemented deuterated compounds as indispensable tools for achieving absolute quantification in complex biomatrices [5] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: